AChE Inhibition Profile: Comparative Potency vs. In-Class Dihydropyrimidin-4-ol
6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine exhibits moderate inhibitory activity against human recombinant acetylcholinesterase (AChE), with an IC50 value of 1.58 μM (1,580 nM) as determined by Ellman's method using acetylthiocholine iodide as substrate [1]. In contrast, a more optimized dihydropyrimidin-4-ol derivative (compound 6e: 4-trifluoromethyl-6-(4-fluorophenyl)-3-methyl-2-methylthio-3,4-dihydropyrimidin-4-ol) demonstrates significantly higher potency with an IC50 of 2.2 ± 0.9 μM, characterized as competitive inhibition [2]. This ~1.4-fold difference in potency, coupled with the distinct competitive mechanism of the comparator, underscores that while the target compound possesses AChE inhibitory activity, it is not optimized for this target and is more appropriately utilized as a scaffold for further derivatization rather than as a lead compound for AChE-targeted therapies.
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.58 μM (1,580 nM) |
| Comparator Or Baseline | Dihydropyrimidin-4-ol derivative (compound 6e): 2.2 ± 0.9 μM |
| Quantified Difference | Target compound is ~1.4-fold more potent than comparator (lower IC50 indicates higher potency) |
| Conditions | Human recombinant AChE, Ellman's method with acetylthiocholine iodide substrate |
Why This Matters
This data informs procurement decisions for researchers screening pyrimidine-based AChE inhibitors, demonstrating the target compound's moderate baseline activity and its utility as a scaffold for optimization rather than a potent lead candidate.
- [1] BindingDB. (n.d.). BDBM50569749 CHEMBL4857554: Inhibition of human recombinant AChE (IC50: 1.58E+3 nM). Retrieved from bindingdb.org View Source
- [2] PubMed. (2017). Regioselective synthesis, biological evaluation, and molecular docking of dihydropyrimidin-4-ols as acetylcholinesterase inhibitors (IC50: 2.2 ± 0.9 μM). Retrieved from pubmed.ncbi.nlm.nih.gov View Source
